Superior Potency in Inhibiting Bay K 8644-Induced Vascular Contraction
In isolated canine mesenteric arteries, Iganidipine (NKY-722) demonstrated superior potency in inhibiting contraction induced by the calcium channel agonist Bay K 8644 [1]. This points to a stronger interaction with the dihydropyridine binding site on L-type calcium channels.
| Evidence Dimension | Potency (IC50) against Bay K 8644-induced contraction |
|---|---|
| Target Compound Data | IC50 not explicitly reported, but was 4 times more potent than nicardipine and 400 times more potent than nifedipine |
| Comparator Or Baseline | Nicardipine and Nifedipine |
| Quantified Difference | 4-fold more potent than nicardipine; 400-fold more potent than nifedipine |
| Conditions | Isolated canine mesenteric arteries |
Why This Matters
This indicates a higher binding affinity for the channel in a specific activated state, which could translate to differential efficacy in certain pathological models.
- [1] Kanda M, Wada K, Shirahase H, et al. Effects of the novel water-soluble calcium antagonist (+/-)-3-(4-allyl-1-piperazinyl)-2,2-dimethylpropyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride on the responses of isolated canine arteries. Arzneimittelforschung. 1995 Oct;45(10):1076-81. PMID: 7575741. View Source
